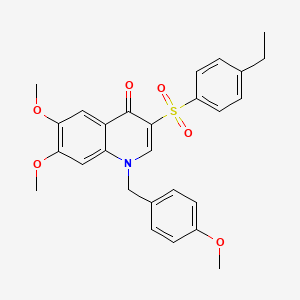

3-((4-ethylphenyl)sulfonyl)-6,7-dimethoxy-1-(4-methoxybenzyl)quinolin-4(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-((4-ethylphenyl)sulfonyl)-6,7-dimethoxy-1-(4-methoxybenzyl)quinolin-4(1H)-one, also known as ESI-09, is a small molecule inhibitor that has been shown to have potential therapeutic applications in the treatment of various diseases.

Wissenschaftliche Forschungsanwendungen

Quinoline Derivatives in Corrosion Inhibition

Quinoline and its derivatives have shown significant promise as anticorrosive materials. These compounds are effective against metallic corrosion due to their high electron density, which facilitates the formation of stable chelating complexes with metallic surfaces. Research highlights the potential of quinoline derivatives containing polar substituents, such as methoxy (-OMe), in forming highly stable complexes through coordination bonding, thus inhibiting corrosion effectively (Verma, Quraishi, & Ebenso, 2020).

Antioxidant Activity

Quinoline derivatives have also been investigated for their antioxidant properties. The structural features of quinolines, including methoxy groups, contribute to their ability to act as scavengers of free radicals, thus offering protection against oxidative stress. Studies on various antioxidant assays, such as the ABTS/PP decolorization assay, highlight the mechanisms through which quinoline derivatives exert their antioxidant effects, offering insights into their potential therapeutic applications (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Biomedical Applications

In the realm of medicinal chemistry, quinoline derivatives, particularly those incorporating sulfonamide groups, have demonstrated a wide range of pharmacological activities. The combination of quinoxaline and sulfonamide moieties has been shown to enhance the therapeutic potential of these compounds, exhibiting activities such as antibacterial, antifungal, anti-inflammatory, and anticancer effects. This suggests that the compound could serve as a lead structure for the development of new therapeutic agents with broad-spectrum biomedical applications (Irfan et al., 2021).

Eigenschaften

IUPAC Name |

3-(4-ethylphenyl)sulfonyl-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27NO6S/c1-5-18-8-12-21(13-9-18)35(30,31)26-17-28(16-19-6-10-20(32-2)11-7-19)23-15-25(34-4)24(33-3)14-22(23)27(26)29/h6-15,17H,5,16H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URMCPMPRXBRUQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-ethylphenyl)sulfonyl)-6,7-dimethoxy-1-(4-methoxybenzyl)quinolin-4(1H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-(1-phenyl-4-(p-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol](/img/structure/B2959465.png)

![N-(2,5-dimethoxyphenyl)-2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2959469.png)

![3-(4-fluorobenzyl)-8-(4-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2959472.png)

![2-Chloro-1-[2-[3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]ethanone](/img/structure/B2959475.png)

![5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-((tetrahydrofuran-2-yl)methyl)furan-2-carboxamide](/img/structure/B2959480.png)

![2-(2-phenoxyethyl)-6-(thiomorpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2959485.png)